Cas no 124638-53-5 (Perbromothieno3,2-bthiophene)
Perbromothieno3,2-bthiophene Chemical and Physical Properties
Names and Identifiers
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- Perbromothieno[3,2-b]thiophene
- 2,3,5,6-Tetrabromothieno[3,2-b]thiophene
- TETRABROMO-THIENO[3,2-B]THIOPHENE
- Thieno[3,2-b]thiophene,2,3,5,6-tetrabromo-
- 2,3,5,6-tetabromothieno<3,2-b>thiophene
- Thieno[3,2-b]thiophene,2,3,5,6-tetrabromo-.
- CWCKRNKYWPNOAZ-UHFFFAOYSA-N
- Thieno[3,2-b]thiophene, 2,3,5,6-tetrabromo-
- TETRABROMOTHIENO[3,2-B]THIOPHENE
- AS-65807
- AKOS015909888
- W-200977
- 124638-53-5
- AC-27450
- YSZC1399
- SCHEMBL1364994
- T71658
- CS-0168278
- FT-0744816
- Thieno[3,2-b]thiophene, tetrabromo-
- 2,3,5,6-Tetrabromo-thieno[3,2-b]thiophene
- 2,3,5,6-tetrabromothieno[3,2,b]thiophene
- DTXSID80376311
- T2772
- MFCD03788229
- DB-081101
- Perbromothieno3,2-bthiophene
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- MDL: MFCD03788229
- Inchi: 1S/C6Br4S2/c7-1-3-4(12-5(1)9)2(8)6(10)11-3
- InChI Key: CWCKRNKYWPNOAZ-UHFFFAOYSA-N
- SMILES: BrC1=C(SC2C(=C(SC=21)Br)Br)Br
Computed Properties
- Exact Mass: 451.61700
- Monoisotopic Mass: 451.617
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 170
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 56.5A^2
- XLogP3: 6.1
Experimental Properties
- Density: 2.7±0.1 g/cm3
- Melting Point: 232.0 to 236.0 deg-C
- Boiling Point: 443.2±40.0 °C at 760 mmHg
- Flash Point: 221.8±27.3 °C
- Refractive Index: 1.801
- PSA: 56.48000
- LogP: 6.01280
- Vapor Pressure: 0.0±1.0 mmHg at 25°C
Perbromothieno3,2-bthiophene Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Perbromothieno3,2-bthiophene Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Perbromothieno3,2-bthiophene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A169004800-1g |
Perbromothieno[3,2-b]thiophene |
124638-53-5 | 95% | 1g |
$235.20 | 2023-09-03 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T868509-250mg |
2,3,5,6-Tetrabromothieno[3,2-b]thiophene |
124638-53-5 | ≥98% | 250mg |
¥891.00 | 2022-08-31 | |
| Matrix Scientific | 099390-250mg |
Perbromothieno[3,2-b]thiophene, 95+% |
124638-53-5 | 95+% | 250mg |
$265.00 | 2023-09-05 | |
| Matrix Scientific | 099390-1g |
Perbromothieno[3,2-b]thiophene, 95+% |
124638-53-5 | 95+% | 1g |
$588.00 | 2023-09-05 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71760-100mg |
Perbromothieno[3,2-b]thiophene |
124638-53-5 | 100mg |
¥646.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71760-5g |
Perbromothieno[3,2-b]thiophene |
124638-53-5 | 95% | 5g |
¥905.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71760-1g |
Perbromothieno[3,2-b]thiophene |
124638-53-5 | 95% | 1g |
¥192.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P71760-250mg |
Perbromothieno[3,2-b]thiophene |
124638-53-5 | 95% | 250mg |
¥106.0 | 2024-07-19 | |
| TRC | P288403-10mg |
Perbromothieno[3,2-b]thiophene |
124638-53-5 | 10mg |
$ 50.00 | 2022-06-03 | ||
| TRC | P288403-50mg |
Perbromothieno[3,2-b]thiophene |
124638-53-5 | 50mg |
$ 70.00 | 2022-06-03 |
Perbromothieno3,2-bthiophene Suppliers
Perbromothieno3,2-bthiophene Related Literature
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1. Thienothiophenes. Part 2.1 Synthesis, metallation and bromine→lithium exchange reactions of thieno[3,2-b]thiophene and its polybromo derivativesLance S. Fuller,Brian Iddon,Kevin A. Smith J. Chem. Soc. Perkin Trans. 1 1997 3465
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2. Thienothiophenes. Part 3.1,2 On the ring-opening reactions of 3-lithiated and 3,6-dilithiated thieno[3,2-b]thiophenes; new routes to polyfunctionalized thiophenes and enediynesLance S. Fuller,Brian Iddon MP,Kevin A. Smith J. Chem. Soc. Perkin Trans. 1 1999 1273
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Ying Liu,Qida Liu,Xingye Zhang,Ling Ai,Yang Wang,Ruixiang Peng,Ziyi Ge New J. Chem. 2013 37 1189
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Qinghe Wu,Xiaolan Qiao,Qiuliu Huang,Jie Li,Yu Xiong,Xike Gao,Hongxiang Li RSC Adv. 2014 4 16939
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Bin Chen,Han Zhang,Wenwen Luo,Han Nie,Rongrong Hu,Anjun Qin,Zujin Zhao,Ben Zhong Tang J. Mater. Chem. C 2017 5 960
Additional information on Perbromothieno3,2-bthiophene
Perbromothieno[3,2-b]thiophene: A Comprehensive Overview
Perbromothieno[3,2-b]thiophene, identified by the CAS number 124638-53-5, is a highly specialized organic compound that has garnered significant attention in the fields of chemistry and materials science. This compound is a derivative of thiophene, a five-membered heterocyclic aromatic compound, with bromine atoms attached at specific positions to enhance its electronic and structural properties. The unique combination of thiophene's inherent stability and the electron-withdrawing effects of bromine atoms makes this compound a valuable material for various applications.
The synthesis of Perbromothieno[3,2-b]thiophene involves advanced chemical methodologies, including multi-step reactions and precise control over reaction conditions. Recent studies have focused on optimizing these synthetic routes to improve yield and purity, which are critical for its application in high-performance materials. The compound's structure is characterized by a fused thiophene ring system with bromine substituents, which significantly influence its electronic properties. These properties make it an attractive candidate for use in organic electronics, such as field-effect transistors (FETs) and light-emitting diodes (LEDs), where high carrier mobility and stability are essential.
One of the most promising applications of Perbromothieno[3,2-b]thiophene lies in its potential as a semiconductor material. Its electronic characteristics, including high electron mobility and excellent thermal stability, make it suitable for use in flexible electronics and wearable devices. Recent research has demonstrated that incorporating this compound into polymer blends can enhance the overall performance of the material, paving the way for its use in next-generation electronic devices.
In addition to its electronic applications, Perbromothieno[3,2-b]thiophene has shown potential in the field of sensing technology. Its ability to selectively interact with specific analytes makes it a candidate for use in chemical sensors and biosensors. For instance, studies have explored its use in detecting heavy metal ions and volatile organic compounds (VOCs), where its sensitivity and selectivity are advantageous.
The structural versatility of Perbromothieno[3,2-b]thiophene also extends to its role as a building block in supramolecular chemistry. Researchers have investigated its ability to form self-assembled monolayers (SAMs) and other nanostructured materials. These assemblies have potential applications in catalysis, drug delivery systems, and nanotechnology.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of Perbromothieno[3,2-b]thiophene. Density functional theory (DFT) calculations have revealed that the bromine substituents significantly modulate the compound's HOMO-LUMO gap, which is crucial for its electronic performance. These findings have guided experimental efforts to further tailor the compound's properties for specific applications.
In conclusion, Perbromothieno[3,2-b]thiophene, with its unique chemical structure and exceptional properties, represents a significant advancement in materials science. Its potential applications span across organic electronics, sensing technology, and supramolecular chemistry. As research continues to uncover new insights into its capabilities, this compound is poised to play a pivotal role in shaping future technologies.
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